molecular formula C11H19NO B14180333 5-Amino-1-cyclopentylhex-4-en-3-one CAS No. 921588-33-2

5-Amino-1-cyclopentylhex-4-en-3-one

Cat. No.: B14180333
CAS No.: 921588-33-2
M. Wt: 181.27 g/mol
InChI Key: FBDAQPVSZMWNGT-UHFFFAOYSA-N
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Description

5-Amino-1-cyclopentylhex-4-en-3-one is a chemical compound with a unique structure that includes an amino group, a cyclopentyl ring, and a hexenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of solvents such as ethanol or water and may require catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 5-Amino-1-cyclopentylhex-4-en-3-one may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-cyclopentylhex-4-en-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .

Scientific Research Applications

5-Amino-1-cyclopentylhex-4-en-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-1-cyclopentylhex-4-en-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may inhibit enzymes involved in inflammation, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Amino-1-cyclopentylhex-4-en-3-one include other amino-cyclopentyl derivatives and hexenone-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall reactivity .

Uniqueness

What sets this compound apart is its specific combination of an amino group, a cyclopentyl ring, and a hexenone moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

921588-33-2

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

5-amino-1-cyclopentylhex-4-en-3-one

InChI

InChI=1S/C11H19NO/c1-9(12)8-11(13)7-6-10-4-2-3-5-10/h8,10H,2-7,12H2,1H3

InChI Key

FBDAQPVSZMWNGT-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)CCC1CCCC1)N

Origin of Product

United States

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